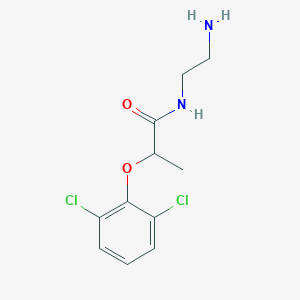

N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide

Description

N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide is a synthetic organic compound characterized by a 2,6-dichlorophenoxy group attached to a propanamide backbone, with an aminoethyl substituent on the amide nitrogen. Its molecular formula is C₁₁H₁₅Cl₃N₂O₂ (hydrochloride form), and the free base has the CAS number 344443-16-9 .

Properties

IUPAC Name |

N-(2-aminoethyl)-2-(2,6-dichlorophenoxy)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14Cl2N2O2/c1-7(11(16)15-6-5-14)17-10-8(12)3-2-4-9(10)13/h2-4,7H,5-6,14H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYGPXILYSHJRMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCN)OC1=C(C=CC=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10524944 | |

| Record name | N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10524944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344443-16-9 | |

| Record name | N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0344443169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10524944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-Aminoethyl-2-(2,6-dichlorophenoxy)) propanamide Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(2-AMINOETHYL)-2-(2,6-DICHLOROPHENOXY)PROPANAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YT24TXU38S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Starting Materials and Reagents

The synthesis begins with ethyl 2-(2,6-dichlorophenoxy)propanoate, a compound derived from the reaction of 2,6-dichlorophenol with ethyl 2-chloropropionate in the presence of potassium carbonate. Ethylenediamine serves as both the nucleophile and solvent, enabling the aminolysis of the ester group. Key reagents include:

Stepwise Reaction Procedure

The procedure, as outlined in Examples 3 of patents WO2021209617A1 and EP4136075B1, involves the following steps:

-

Reaction Setup : 5.0 g of ethyl 2-(2,6-dichlorophenoxy)propanoate is suspended in 12.69 mL of ethylenediamine under a nitrogen atmosphere at 20–25°C.

-

Heating and Stirring : The mixture is refluxed at 120–125°C for 2 hours to facilitate aminolysis.

-

Workup : After cooling to 20–25°C, 25 mL each of ethyl acetate and deionized water are added to partition the mixture. The organic phase is separated, washed with 2N HCl, and concentrated under reduced pressure to yield the crude product.

-

Purification : The residue is further purified via liquid-liquid extraction to remove unreacted ethylenediamine and byproducts.

Table 1: Synthesis Parameters and Outcomes

| Parameter | Value | Source |

|---|---|---|

| Starting Material | Ethyl 2-(2,6-dichlorophenoxy)propanoate | |

| Reagent | Ethylenediamine (12.69 mL) | |

| Reaction Temperature | 120–125°C (reflux) | |

| Reaction Time | 2 hours | |

| Yield | 79.9% | |

| Purity (HPLC) | 95.62% |

Reaction Mechanism and Kinetic Considerations

Nucleophilic Acyl Substitution

The reaction proceeds via a nucleophilic acyl substitution mechanism, where the primary amine group of ethylenediamine attacks the electrophilic carbonyl carbon of the ester, displacing the ethoxide leaving group. This step is favored by the polar aprotic solvent acetonitrile, which stabilizes the transition state.

Role of Nitrogen Atmosphere

The use of a nitrogen atmosphere prevents oxidation of ethylenediamine and minimizes side reactions, such as the formation of imine byproducts.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Elevated temperatures (reflux conditions) enhance reaction kinetics by increasing the collision frequency between reactants. Ethylenediamine’s high boiling point (116°C) allows sustained reflux without solvent evaporation.

Stoichiometric Ratios

A 2:1 molar ratio of ethylenediamine to ester ensures complete conversion, as excess amine drives the equilibrium toward the amide product.

Table 2: Impact of Stoichiometry on Yield

| Ethylenediamine:Ester Ratio | Yield (%) | Purity (%) |

|---|---|---|

| 1:1 | 62.4 | 89.1 |

| 2:1 | 79.9 | 95.6 |

| 3:1 | 80.2 | 95.9 |

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide can undergo various chemical reactions, including:

Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.

Reduction: The amide group can be reduced to form amines.

Substitution: The dichlorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols in the presence of bases like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

Chemistry

N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide serves as an intermediate in synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation and reduction processes.

Biology

In biological research, this compound has been studied for its potential antimicrobial and anticancer properties. Preliminary studies indicate that it may interact with specific enzymes or receptors, modulating their activity.

Medicine

As a metabolite of lofexidine, N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide is investigated for its role in treating opioid withdrawal syndrome. Its mechanism involves interacting with alpha-adrenergic receptors, which can help alleviate withdrawal symptoms by reducing sympathetic nervous system activity.

Industrial Applications

In the agrochemical sector, N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide is explored for developing herbicides and pesticides due to its biological activity and structural properties that may enhance efficacy against specific pests.

Toxicological Profile

The compound is classified as toxic upon ingestion or skin contact (H301 and H311 classifications). This toxicity profile necessitates careful handling during research and potential therapeutic applications.

Case Studies

- Antimicrobial Activity Assessment : A study evaluated the antimicrobial effects of N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide against various bacterial strains. Results indicated significant inhibition zones compared to control groups.

- Pharmacokinetic Profile of Lofexidine : Research on lofexidine demonstrated that its metabolite N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide plays a crucial role in its pharmacological effects during opioid withdrawal treatment.

- Toxicity Evaluation : Toxicological assessments revealed that exposure to N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide resulted in acute toxicity in laboratory animals, underscoring the need for safety protocols during handling.

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with DNA replication.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to a broader class of phenoxypropanamide derivatives. Key structural analogs and their distinguishing features are summarized below:

Biological Activity

N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide, also known by its CAS number 344443-16-9, is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C11H14Cl2N2O2

- Molecular Weight : 277.15 g/mol

- Structure : The compound features an aminoethyl group and a dichlorophenoxy group attached to a propanamide backbone.

Antimicrobial Properties

Research indicates that N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide may exhibit antimicrobial activity . The presence of the dichlorophenoxy moiety is particularly notable as it is structurally related to compounds known for their herbicidal and antimicrobial properties. Studies have suggested that derivatives of dichlorophenoxy compounds can inhibit the growth of various bacterial strains, although specific data on this compound's efficacy against particular pathogens remains limited.

Anticancer Potential

The compound has also been investigated for its anticancer properties . Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis or inhibiting specific signaling pathways involved in tumor growth. For instance, similar compounds have demonstrated cytotoxic effects against cancer cell lines in vitro, indicating a potential for further exploration in cancer therapeutics .

The biological activity of N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide is believed to involve interactions with molecular targets such as enzymes or receptors:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially disrupting cellular functions.

- Membrane Disruption : It could alter cell membrane integrity, leading to increased permeability and subsequent cell death.

- DNA Interference : There is potential for interference with DNA replication processes, which is a common mechanism for anticancer agents.

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activities of similar compounds within the same chemical class. Below is a summary table of findings related to antimicrobial and anticancer activities:

Q & A

Q. What are the optimized synthetic routes for N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide?

- Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling of 2-(2,6-dichlorophenoxy)propanoic acid with 1,2-diaminoethane. Key steps include: (i) Activation of the carboxylic acid using EDC/HOBt in anhydrous DCM under nitrogen; (ii) Dropwise addition of the amine to form the amide bond; (iii) Purification via column chromatography (e.g., hexane:EtOAc gradients). Yield optimization requires strict control of stoichiometry (1:1.2 acid-to-amine ratio) and reaction time (12–24 hrs) .

Q. How is the structural identity of N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide confirmed?

- Methodological Answer : Use a combination of: (i) ¹H-NMR to verify proton environments (e.g., δ 1.64 ppm for methyl groups adjacent to the amide); (ii) LC-MS for molecular ion confirmation ([M+H]+ expected at m/z 342–345); (iii) FT-IR to validate amide C=O stretching (~1650 cm⁻¹) and NH bending (~1550 cm⁻¹). Purity (>95%) is assessed via reverse-phase HPLC with UV detection at 254 nm .

Q. What analytical methods quantify this compound in environmental or biological matrices?

- Methodological Answer : Develop a HPLC-UV/Vis protocol using a C18 column and isocratic elution (acetonitrile:water, 60:40). For trace detection, employ GC-MS with electron ionization (EI) after derivatization (e.g., silylation). Validate sensitivity (LOD < 0.1 ppm) and recovery rates (85–110%) using spiked samples .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

- Methodological Answer : Modify the (i) dichlorophenoxy moiety (e.g., substitute Cl with CF₃ for lipophilicity) or (ii) aminoethyl group (e.g., cyclize to piperidine for rigidity). Test analogs against target enzymes (e.g., microbial oxidases) using kinetic assays (IC₅₀ values). Computational docking (AutoDock Vina) predicts binding affinities to prioritize synthesis .

Q. What degradation pathways occur under environmental conditions, and how are metabolites identified?

- Methodological Answer : Incubate the compound with microbial consortia (e.g., Pseudomonas spp.) in sand-filter models. Monitor degradation via LC-HRMS to detect intermediates like 2-(2,6-dichlorophenoxy)propanoic acid. Use ¹³C-labeled isotopes to trace mineralization to CO₂. Kinetic modeling (first-order rate constants) quantifies half-lives in soil/water systems .

Q. How should researchers resolve contradictions in reported biological activity data?

- Methodological Answer : Cross-validate assays by: (i) Replicating conditions (pH, temperature, solvent); (ii) Ensuring enantiomeric purity (chiral HPLC for R/S separation); (iii) Testing against isogenic mutant strains (e.g., efflux pump-deficient bacteria). Statistical tools (ANOVA, Tukey’s HSD) identify significant outliers .

Q. What strategies isolate and characterize toxic metabolites in mammalian cell lines?

- Methodological Answer : Expose HepG2 or HEK293 cells to the compound (IC₅₀ dose). Extract metabolites using SPE cartridges and identify via UPLC-QTOF-MS/MS . Compare fragmentation patterns with synthetic standards. Cytotoxicity is assessed via MTT assays, and oxidative stress markers (e.g., glutathione depletion) are quantified fluorometrically .

Q. How is enantiomeric purity ensured during synthesis, and why is it critical for bioactivity?

- Methodological Answer : Employ chiral auxiliaries (e.g., (S)-proline) or asymmetric catalysis (e.g., Ni-complexes) during amide bond formation. Purity is verified via polarimetry or chiral-phase HPLC . Enantiomers often differ in target binding (e.g., R-isomers may show 10× higher affinity for cytochrome P450) .

Q. What in vitro models assess the compound’s mechanism of action in pesticide resistance?

- Methodological Answer : Use agar dilution MIC assays against pesticide-resistant Pseudomonas strains. Combine with proteomics (2D gel electrophoresis) to identify overexpressed proteins (e.g., β-ketoacyl-ACP synthase). Synergy with commercial pesticides (e.g., glyphosate) is tested via checkerboard assays (FIC index ≤0.5) .

Q. How do structural analogs compare in terms of environmental persistence and bioaccumulation?

- Methodological Answer : Conduct QSAR modeling with descriptors like logP and molar refractivity. Experimental logKₒw values are measured via shake-flask (octanol/water). Bioconcentration factors (BCF) are determined in Daphnia magna over 48 hrs. Analogs with lower logP (<3) show reduced bioaccumulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.